

## CAS number 869335-73-9 properties

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### Compound of Interest

Compound Name: 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1589023

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An In-Depth Technical Guide to the Potent and Selective TRPV4 Antagonist, GSK2193874

A Note on Chemical Identity: Initial inquiry into CAS number 869335-73-9 identifies the compound as **4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine**, a heterocyclic chemical intermediate. While this compound is of interest in synthetic chemistry, the vast body of pharmacological and clinical research is centered on a distinct, though structurally complex, molecule: GSK2193874. This guide will therefore focus on the latter, a compound with significant therapeutic potential and a subject of extensive scientific investigation.

## Introduction to GSK2193874

GSK2193874 is a first-in-class, orally bioavailable, potent, and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2][3] TRPV4 is a non-selective cation channel that is activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands.[1] It is expressed in numerous tissues, including the vascular endothelium of the lungs, where it plays a critical role in regulating vascular barrier integrity.[1] Activation of TRPV4 can lead to increased intracellular calcium, which in the pulmonary vasculature can result in increased permeability and edema.[1] Consequently, antagonism of TRPV4 with GSK2193874 presents a promising therapeutic strategy for conditions characterized by pulmonary edema, such as congestive heart failure.[1][2]

## Physicochemical Properties of GSK2193874

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of GSK2193874 are summarized

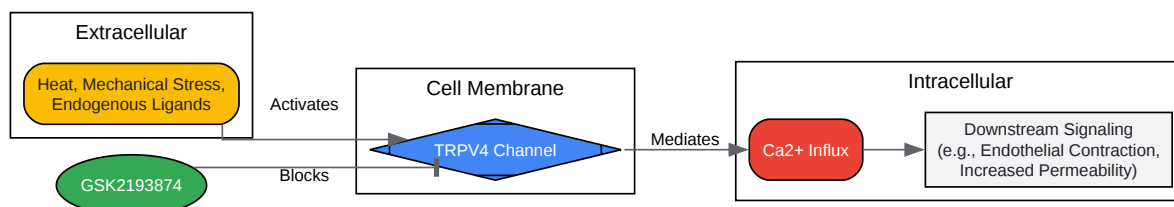
in the table below.

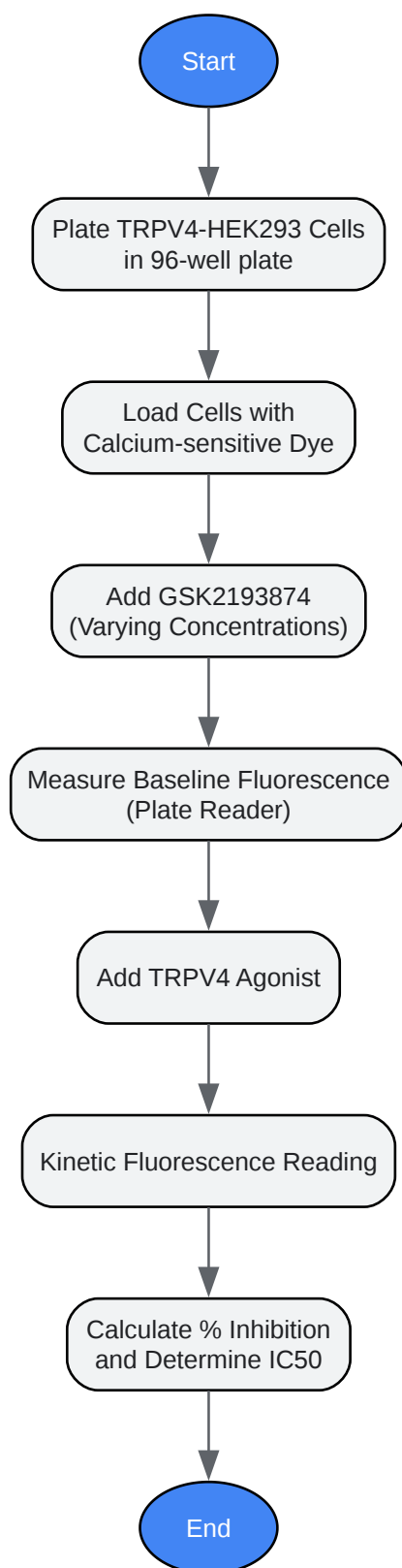
Property	Value	Source
IUPAC Name	3-(1,4'-bipiperidin-1'-ylmethyl)-7-bromo-N-(1-phenylcyclopropyl)-2-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide	[2]
CAS Number	1336960-13-4	[1][3][4][5]
Molecular Formula	C37H38BrF3N4O	[1][3][4][5]
Molecular Weight	691.62 g/mol	[1][3][4][5]
Appearance	White to light yellow solid	[1]
Solubility	Soluble in DMSO and Ethanol; Insoluble in water	[5]

## Mechanism of Action: Selective TRPV4 Antagonism

GSK2193874 exerts its pharmacological effects through the potent and selective blockade of the TRPV4 ion channel.[1][3][4][5] This antagonism prevents the influx of calcium (Ca<sup>2+</sup>) through the channel, which is a key event in the signaling cascade initiated by TRPV4 activation.[1][3][4] In endothelial cells, this influx of calcium can lead to cell contraction and a breakdown of the endothelial barrier, resulting in increased permeability and fluid leakage into the surrounding tissue.[2] By inhibiting this process, GSK2193874 helps to maintain endothelial integrity and prevent the formation of edema.[2]

The selectivity of GSK2193874 is a crucial aspect of its therapeutic potential. It has been shown to be highly selective for TRPV4 over other TRP channels, including TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8, with IC<sub>50</sub> values for these other channels being greater than 25 μM.[1][4][5] This selectivity minimizes the potential for off-target effects and enhances its safety profile.





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## References

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